REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]1[CH2:6][CH2:5]1)=[O:3].C[O-].[Na+].[C:10](OC)(=[O:15])[C:11]([O:13][CH3:14])=[O:12]>CO>[CH3:14][O:13][C:11](=[O:12])[C:10](=[O:15])[CH2:1][C:2]([CH:4]1[CH2:6][CH2:5]1)=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1CC1
|
Name
|
sodium methoxide
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OC)(=O)OC
|
Type
|
CUSTOM
|
Details
|
After a 15 min stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 16 h at rt
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/EtOAc, 95:5)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC(=O)C1CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |